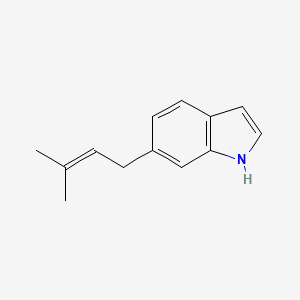
6-Prenylindole
Overview
Description
6-Prenylindole is a bacterial metabolite that has been found in Streptomyces . It has antifungal and antimalarial properties . It is active against A. brassicicola strain TP-F0423 and F. oxysporum f. sp. tulipae TU-4-2, and also drug-resistant P. falciparum strain K1 .
Molecular Structure Analysis
The molecular formula of 6-Prenylindole is C13H15N . The formal name is 6-(3-methyl-2-buten-1-yl)-1H-indole . The InChi Code is InChI=1S/C13H15N/c1-10(2)3-4-11-5-6-12-7-8-14-13(12)9-11/h3,5-9,14H,4H2,1-2H3 .Physical And Chemical Properties Analysis
6-Prenylindole is a solid . It is soluble in DMSO, ethanol, and methanol . The molecular weight is 185.3 .Scientific Research Applications
Antifungal Agent
6-Prenylindole has been identified as an antifungal metabolite of Streptomyces sp. TP-A0595 . This suggests that it could be used in the development of new antifungal agents.
Biochemical Characterization
Research has been conducted on the biochemical characterization of a novel indole prenyltransferase from Streptomyces sp. SN-593 . This enzyme catalyzes the transfer of a dimethylallyl group to the C-6 indole ring, a process that has not been reported before . This could have implications for the synthesis of other indole derivatives.
Metabolite Production
6-Prenylindole is a metabolite produced by Streptomyces . Understanding the production of such metabolites can provide insights into the metabolic pathways of these organisms, which could be useful in biotechnology and drug discovery.
Synthesis and Bioactivity of 6-Substituted Indoles
The synthesis and bioactivity of 6-substituted indoles, including 6-Prenylindole, have been studied . This research could contribute to the development of new drugs and therapeutic agents.
Isolation and Structural Elucidation
The isolation and structural elucidation of 6-Prenylindole and other prenylated indole derivatives have been carried out . This work is crucial for understanding the chemical properties of these compounds and their potential applications.
Potential Use in Agriculture
Given its antifungal properties, 6-Prenylindole could potentially be used in agriculture to protect crops from fungal diseases .
Future Directions
Mechanism of Action
Target of Action
6-Prenylindole is primarily an antifungal agent . It has been isolated from the bacterium Streptomyces , and it exhibits significant activity against a variety of fungal species
Mode of Action
It is known that the compound interacts with its targets in a way that inhibits fungal growth . The presence of the allyl side chain in the molecule is believed to be important for its bioactivity .
Biochemical Pathways
6-Prenylindole is a product of the secondary metabolite biosynthesis in Streptomyces . An enzyme catalyzing the transfer of a dimethylallyl group to the C-6 indole ring, which is a key step in the biosynthesis of 6-Prenylindole, has been identified . This enzyme, a novel indole prenyltransferase, shows the highest catalytic efficiency for L-Trp in the presence of dimethylallyl pyrophosphate (DMAPP), suggesting that it is a 6-dimethylallyl-L-Trp synthase .
Result of Action
The primary result of 6-Prenylindole’s action is the inhibition of fungal growth . This makes it a valuable compound in the development of antifungal treatments.
Action Environment
The action, efficacy, and stability of 6-Prenylindole can be influenced by various environmental factors. For instance, the production of 6-Prenylindole in Streptomyces can be affected by the bacterium’s growth conditions . Additionally, the compound’s antifungal activity may vary depending on the specific strain of fungus and its growth environment
properties
IUPAC Name |
6-(3-methylbut-2-enyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-10(2)3-4-11-5-6-12-7-8-14-13(12)9-11/h3,5-9,14H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLHPMIWLQNHPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C1)C=CN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (2E)-2-[(2-chlorophenyl)hydrazinylidene]-2-[[5-[hydroxy(phenyl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B1243439.png)
![3-[(E)-1-(4-bromophenyl)ethylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1243440.png)
![(1R,2R,4aS,8aS)-2-[(2R)-2-hydroxybutyl]-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B1243442.png)
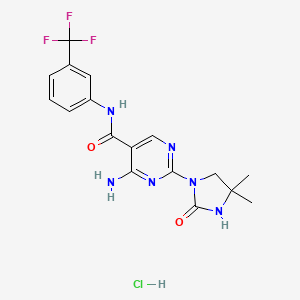
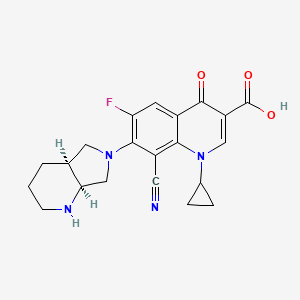
![[1-Benzyl-7-chloro-1H-quinolin-(4E)-ylidene]-propyl-amine](/img/structure/B1243446.png)
![2-[1-(Aminomethyl)-3,4-dimethylcyclopentyl]acetic acid](/img/structure/B1243448.png)
![6-bromo-3-[(2R,5S)-5-(6-bromo-1H-indol-3-yl)-1,4-dimethylpiperazin-2-yl]-1H-indole](/img/structure/B1243449.png)
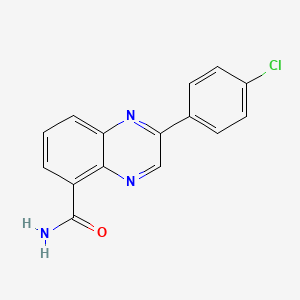
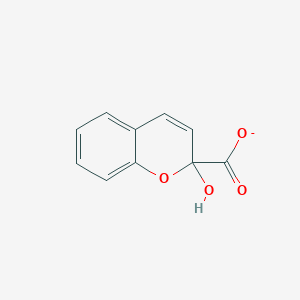
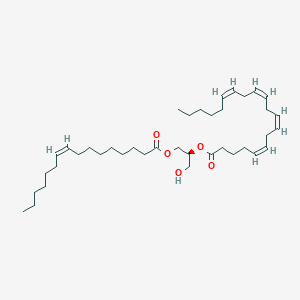
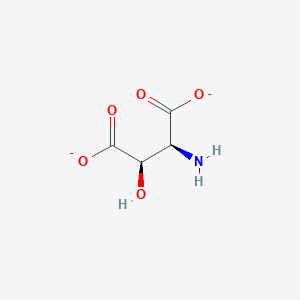
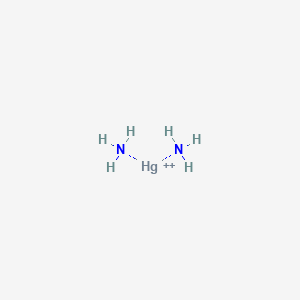
![1-methyl-N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine](/img/structure/B1243463.png)